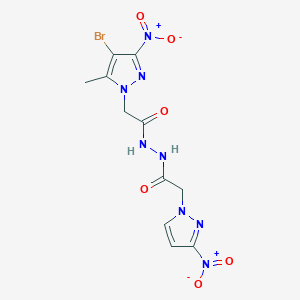![molecular formula C15H12INOS2 B12631909 N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide CAS No. 920505-78-8](/img/structure/B12631909.png)
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is a complex organic compound that features both benzothiophene and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions like Ullmann cross-coupling, which uses CuBr/1,10-Phen as a catalyst to couple 2-aminobenzothiophenes with esters of 3-carboxylic acids . These methods are optimized for high yield and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学的研究の応用
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action for N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, compounds with benzothiophene rings are known to mimic tryptophan, allowing them to form pores in cell membranes, leading to cell death . This mechanism is particularly useful in antifungal and antibacterial applications.
類似化合物との比較
Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene ring.
Raloxifene: Used in the treatment of breast cancer, also contains a benzothiophene moiety.
Zileuton: An anti-inflammatory drug with a similar structure.
Uniqueness
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is unique due to its combination of benzothiophene and thiophene rings, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various scientific applications.
特性
CAS番号 |
920505-78-8 |
|---|---|
分子式 |
C15H12INOS2 |
分子量 |
413.3 g/mol |
IUPAC名 |
N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide |
InChI |
InChI=1S/C15H12INOS2/c16-12-6-8-19-14(12)15(18)17-7-5-10-9-20-13-4-2-1-3-11(10)13/h1-4,6,8-9H,5,7H2,(H,17,18) |
InChIキー |
TYALGVVVMOGOAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=C(C=CS3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)

![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)
![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)

![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)
